molecular formula C21H12O7 B1664652 5-Carboxyfluorescein CAS No. 76823-03-5

5-Carboxyfluorescein

Cat. No. B1664652
CAS RN: 76823-03-5
M. Wt: 376.3 g/mol
InChI Key: NJYVEMPWNAYQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642010B2

Procedure details

Peptide-resin obtained via Method 5 containing an ivDde protecting group on the epsilon nitrogen of lysine, was mixed with a solution of hydrazine in DMF (10% hydrazine/DMF, 2×10 mL, 10 min) to remove the ivDde group. The epsilon nitrogen of the lysine was labeled with fluorescein-5-isothiocyanate (0.12 mmol) and diisopropylethylamine (0.12 mmol) in DMF . The mixture was agitated for 12 h (fluorescein-containing compounds were protected from light). The resin was then washed with DMF (3×10 ml) and twice with CH2Cl2 (10 mL) and dried under nitrogen for 1 h. The peptide was cleaved from the resin using reagent B for 4 h and the solution collected by filtration. The volatiles were removed under reduced pressure, and the residue was dried under vacuum. The peptide was precipitated with ether, collected and the precipitate was dried under a stream of nitrogen. The precipitate was added to water (1 mg/mL) and the pH of the mixture was adjusted to 8 with 10% aqueous meglumine. Cyclization of the peptide was carried out for 48 h and the solution was freeze-dried. The crude cyclic peptide was dissolved in water and purified by RP-HPLC on a C18 column with a linear gradient of acetonitrile into water (both phases contained 0.1% TFA). Fractions containing the pure product were collected and freeze-dried. The peptides were characterized by ES-MS and the purity was determined by RP-HPLC (linear gradient of acetonitrile into water/0.1% TEA).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.12 mmol
Type
reactant
Reaction Step Two
Quantity
0.12 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
NN.[CH:3]1[C:8](N=C=S)=[CH:7][C:6]2[C:12]([O:14][C:15]3([C:25]4[CH:26]=[CH:27][C:28]([OH:30])=[CH:29][C:24]=4[O:23][C:17]4[CH:18]=[C:19]([OH:22])[CH:20]=[CH:21][C:16]3=4)[C:5]=2[CH:4]=1)=[O:13].C(N(C(C)C)CC)(C)C.C1C=CC([C:62]([OH:64])=[O:63])=C(C2C3C=CC(O)=CC=3OC3C=2C=CC(C=3)=O)C=1>CN(C=O)C>[CH:3]1[C:8]([C:62]([OH:64])=[O:63])=[CH:7][C:6]2[C:12]([O:14][C:15]3([C:25]4[CH:26]=[CH:27][C:28]([OH:30])=[CH:29][C:24]=4[O:23][C:17]4[CH:18]=[C:19]([OH:22])[CH:20]=[CH:21][C:16]3=4)[C:5]=2[CH:4]=1)=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.12 mmol
Type
reactant
Smiles
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Step Three
Name
Quantity
0.12 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=C(C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was agitated for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the ivDde group
WASH
Type
WASH
Details
The resin was then washed with DMF (3×10 ml) and twice with CH2Cl2 (10 mL)
CUSTOM
Type
CUSTOM
Details
dried under nitrogen for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the solution collected by filtration
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried under vacuum
CUSTOM
Type
CUSTOM
Details
The peptide was precipitated with ether
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
the precipitate was dried under a stream of nitrogen
ADDITION
Type
ADDITION
Details
The precipitate was added to water (1 mg/mL)
WAIT
Type
WAIT
Details
Cyclization of the peptide was carried out for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the solution was freeze-dried
DISSOLUTION
Type
DISSOLUTION
Details
The crude cyclic peptide was dissolved in water
CUSTOM
Type
CUSTOM
Details
purified by RP-HPLC on a C18 column with a linear gradient of acetonitrile into water (both phases
ADDITION
Type
ADDITION
Details
Fractions containing the pure product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.